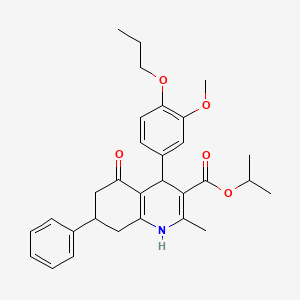

Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A propan-2-yl ester at position 2.

- A 3-methoxy-4-propoxyphenyl substituent at position 3.

- A methyl group at position 2.

- A ketone at position 4.

- A phenyl group at position 7.

The partially saturated quinoline core (hexahydroquinoline) imparts conformational flexibility, while substituents influence electronic, steric, and intermolecular interaction properties.

Properties

IUPAC Name |

propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO5/c1-6-14-35-25-13-12-21(17-26(25)34-5)28-27(30(33)36-18(2)3)19(4)31-23-15-22(16-24(32)29(23)28)20-10-8-7-9-11-20/h7-13,17-18,22,28,31H,6,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUWZDWXFFOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC(C)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its pharmacological potential.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogues:

Key Differences and Implications

Ester Group Variations

- Methyl/Ethyl (Analogues) : Lower molecular weight and polarity may enhance aqueous solubility .

- Cyclohexyl : Bulky ester introduces steric hindrance, possibly affecting binding to biological targets or crystal packing.

Position 4 Substituents

- 3-Methoxy-4-propoxyphenyl (Target) : The propoxy group increases steric bulk and lipophilicity compared to methoxy or hydroxy substituents. This may enhance binding to hydrophobic pockets in proteins.

- 4-Methoxycarbonylphenyl : The electron-withdrawing carbonyl group could reduce electron density on the quinoline core, altering reactivity.

- Hydroxy-3-methoxyphenyl : The hydroxyl group enables hydrogen bonding, improving solubility and crystal lattice interactions .

Position 7 Substituents

- Phenyl (Target and ) : Facilitates π-π stacking in crystal structures or target binding. In , phenyl groups contribute to intermolecular interactions in the solid state .

- Trimethyl Groups : Increased steric hindrance may rigidify the hexahydroquinoline core, affecting conformational flexibility.

Conformational and Crystallographic Insights

- Hexahydroquinoline Core: Analogs exhibit boat () or chair conformations, influenced by substituents. Puckering coordinates (Cremer-Pople parameters) could quantify ring distortions .

- Hydrogen Bonding: The target’s 3-methoxy-4-propoxyphenyl group lacks H-bond donors, unlike hydroxyl-containing analogues (e.g., ), which form N–H···O or O–H···O interactions in crystals . Methyl and ethyl esters rely on weaker van der Waals interactions for crystal packing .

Biological Activity

Propan-2-yl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299451-94-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C24H31NO5 |

| Molar Mass | 413.50664 g/mol |

| CAS Number | 299451-94-8 |

Anticancer Properties

Research has indicated that derivatives of quinoline, including the compound , exhibit significant anticancer activity. A study highlighted that similar compounds can induce apoptosis in cancer cells through the activation of caspases and the upregulation of death receptors such as DR5 and DR6 . Specifically, the compound's ability to inhibit tumor growth in xenograft models suggests its potential as an anti-cancer agent.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Caspase Activation : It has been shown to enhance the expression of cleaved caspase-3 and caspase-8, crucial players in the apoptotic pathway .

- Death Receptor Modulation : The compound increases the expression of death receptors (DR5 and DR6), which are involved in mediating apoptosis .

- Inhibition of IKKβ : The compound binds to IKKβ, leading to downstream effects that inhibit cancer cell growth and promote apoptosis .

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. Some studies suggest that they can inhibit nitric oxide production in inflammatory models, potentially through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This action may contribute to their therapeutic potential in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study involving various quinoline derivatives, including those structurally similar to this compound, researchers found that these compounds exhibited potent anti-proliferative effects against several cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .

Study 2: Inflammation Models

Another research effort evaluated the anti-inflammatory effects of quinoline derivatives in LPS-induced RAW 264.7 macrophages. The results indicated that these compounds significantly reduced NO production and inhibited COX-2 expression, suggesting their potential utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.